Cas no 1010923-22-4 (9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one)
![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one structure](https://ja.kuujia.com/scimg/cas/1010923-22-4x500.png)
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one 化学的及び物理的性質
名前と識別子
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- 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
- 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
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- インチ: 1S/C22H23NO5/c1-14-20(15-4-6-16(26-2)7-5-15)21(25)17-8-9-19-18(22(17)28-14)12-23(13-27-19)10-3-11-24/h4-9,24H,3,10-13H2,1-2H3
- InChIKey: VHRSNRBDMJUHKD-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C3C(=O)C(C4=CC=C(OC)C=C4)=C(C)OC3=C2CN(CCCO)C1
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-6244-20μmol |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-10μmol |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-30mg |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-2μmol |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-3mg |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-20mg |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-2mg |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-4mg |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-5mg |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-6244-25mg |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
1010923-22-4 | 25mg |
$109.0 | 2023-09-11 |
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-oneに関する追加情報
Introduction to 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS No. 1010923-22-4)
9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one, identified by its CAS number 1010923-22-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the chromeno[8,7-e][1,3]oxazinone class, a heterocyclic framework that combines the chromene and oxazinone moieties, each contributing unique electronic and steric properties. The presence of a 3-hydroxypropyl side chain and a 4-methoxyphenyl substituent further enhances its molecular diversity, making it a promising candidate for various biological applications.
The synthesis of 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves multi-step organic transformations that require precise control over reaction conditions. The chromeno[8,7-e][1,3]oxazinone core is typically constructed through cyclization reactions of appropriately substituted precursors. The 3-hydroxypropyl group introduces hydrophilic characteristics to the molecule, potentially improving solubility in aqueous media and facilitating interactions with biological targets. Meanwhile, the 4-methoxyphenyl moiety provides a hydrophobic pocket and can participate in π-stacking interactions or hydrogen bonding depending on the molecular environment.
Recent advancements in computational chemistry have enabled the detailed elucidation of the electronic structure and reactivity of this compound. Molecular modeling studies suggest that the 4-methoxyphenyl substituent exerts a significant influence on the electron density distribution within the chromeno[8,7-e][1,3]oxazinone ring system. This modulation of electronic properties may be exploited to fine-tune the compound's biological activity. For instance, enhanced electron density at certain positions could improve binding affinity to specific enzymes or receptors.
In vitro studies have begun to explore the potential pharmacological properties of 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one. Initial screening assays indicate that this compound exhibits moderate activity against certain enzymatic targets associated with inflammation and oxidative stress. The hydroxypropyl group appears to play a role in modulating these interactions by influencing both solubility and binding kinetics. Additionally, the methoxyphenyl moiety may contribute to selectivity by engaging in specific non-covalent interactions with biological macromolecules.
The structural motif of chromeno[8,7-e][1,3]oxazinones has been extensively studied for its potential as a scaffold in drug discovery. The fusion of the chromene and oxazinone rings creates a rigid framework with multiple sites for functionalization. The compound in question (CAS No. 1010923-22-4) represents an innovative derivative that combines these structural features with bioactive side chains. Such derivatives are particularly valuable for developing novel therapeutic agents that leverage multiple pharmacophoric elements.
One of the most intriguing aspects of this molecule is its potential for further derivatization. The hydroxypropyl group can be readily modified through esterification or etherification reactions to alter its solubility profile or introduce additional biological functionalities. Similarly, the methoxyphenyl substituent can be replaced with other aromatic rings or heterocycles to explore new chemical space and enhance target specificity. These modifications hold promise for generating libraries of compounds with tailored properties for drug development.
The synthesis strategies employed for producing 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one have been optimized to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted ketones and hydroxypyridines or pyridones under acidic conditions. Subsequent cyclization and functional group transformations yield the desired chromeno[8,e][1]oxazinone core. Advances in green chemistry principles have also been incorporated into these synthetic routes to minimize waste and improve sustainability.
The pharmacokinetic properties of this compound are currently under investigation to assess its bioavailability and metabolic stability. Preliminary data suggest that the hydroxypropyl group may enhance oral bioavailability by promoting dissolution in aqueous environments. However, further studies are needed to evaluate potential metabolic pathways and identify any liabilities related to degradation or conjugation with endogenous biomolecules.
Future research directions include exploring the compound's potential as an antitumor agent or antimicrobial agent. The unique structural features of chromeno[8,e][1]oxazinones make them attractive candidates for inhibiting key enzymes involved in cancer cell proliferation or bacterial resistance mechanisms。 Additionally,the presence of both hydrophilic and hydrophobic regions suggests that this molecule could exhibit targeted delivery properties when formulated into nanoparticles or liposomes.
In conclusion,9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H、8、9、10-tetrahydrochromeno\[8、7\]-e\[1、3\]oxazin\^- - 04 - one (CAS No.) is a structurally intriguing compound with significant potential in pharmaceutical research。 Its unique combination of functional groups, coupled with recent advances in synthetic methodologies, positions it as a valuable scaffold for developing novel therapeutic agents。 Further exploration of its biological activities, pharmacokinetic profiles, and derivatization possibilities will undoubtedly contribute to advancements in drug discovery。
1010923-22-4 (9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one) 関連製品
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